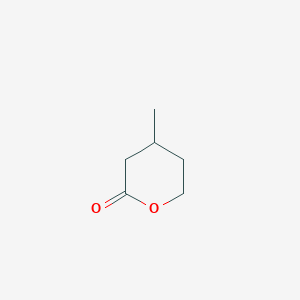

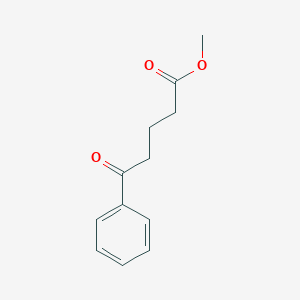

Methyl 4-benzoylbutyrate

Descripción general

Descripción

Synthesis Analysis

The synthesis of related methyl derivatives, such as those from pyrazolone or pyran structures, often involves specific reactions tailored to introduce or modify the benzoyl group. These processes typically employ methods like refluxing in ethanol or specific reagent interactions under controlled conditions. While there isn't a direct reference to the synthesis of Methyl 4-benzoylbutyrate, related compounds are synthesized through analogous routes involving key functional group manipulations and tautomeric shifts (Asegbeloyin et al., 2014).

Aplicaciones Científicas De Investigación

Cancer Treatment : A study investigated the effects of butyrate and its analogues, including 4-benzoylbutyrate, on colorectal cancer cells. It was found that 4-benzoylbutyrate has antitumorigenic effects and can inhibit histone deacetylase (HDAC) activity, although it does not enhance histone H4 acetylation like butyrate. Proteomic analysis identified proteins altered by 4-benzoylbutyrate, suggesting its potential role in apoptosis and antiproliferative effects on cancer cells (Fung et al., 2012).

Chemical Synthesis : The compound has been used in the synthesis of Schiff base ligands and their copper complexes. These complexes have been investigated for their ability to bind to DNA, with potential applications in the development of new drugs (Jadeja et al., 2012).

Material Science : In the field of material science, alkyl 4-benzoylbutyrate p-tosylhydrazones, a derivative of 4-benzoylbutyrate, have been synthesized and used in the preparation of methanofullerenes for polymer–fullerene bulk heterojunction solar cells. These findings contribute to the development of more efficient solar cells (Yang et al., 2007).

Antioxidant Activity : Research has also explored the antioxidant activity of various compounds, including those related to 4-benzoylbutyrate. These studies extend knowledge about the biological activities and potential therapeutic roles of these compounds (Ćavar et al., 2012).

Safety And Hazards

Propiedades

IUPAC Name |

methyl 5-oxo-5-phenylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-15-12(14)9-5-8-11(13)10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRIWFUFDJOESIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

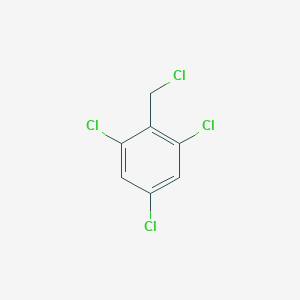

COC(=O)CCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90164468 | |

| Record name | Methyl 4-benzoylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-benzoylbutyrate | |

CAS RN |

1501-04-8 | |

| Record name | Methyl 4-benzoylbutyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001501048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-benzoylbutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90164468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(Dimethylamino)-2,2-dimethylpropyl] 2-methylprop-2-enoate](/img/structure/B75621.png)

![3-(Bromomethyl)-5-chlorobenzo[b]thiophene](/img/structure/B75638.png)